

Lofexidine-d4 Hydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: Lofexidine-d4Hydrochloride

Cat. No.: B13842915

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In-Depth Technical Guide: Lofexidine-d4 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lofexidine-d4 Hydrochloride, a deuterated analog of the selective α_2 -adrenergic receptor agonist, Lofexidine. This document details its chemical properties, mechanism of action, signaling pathways, and relevant experimental methodologies.

Core Compound Information

Lofexidine-d4 Hydrochloride is a stable, isotopically labeled form of Lofexidine Hydrochloride. The incorporation of deuterium atoms makes it a valuable tool in pharmacokinetic studies, serving as an internal standard for quantitative analysis by mass spectrometry.^{[1][2]}

Property	Value	Reference
CAS Number	78302-26-8	[3]
Molecular Formula	C ₁₁ H ₈ D ₄ Cl ₂ N ₂ O•HCl	[3]
Molecular Weight	299.62 g/mol	[1][3]
Synonyms	Loxacor-d4, Ba-168-d4, Brittlofex-d4	
Storage Temperature	-20°C	

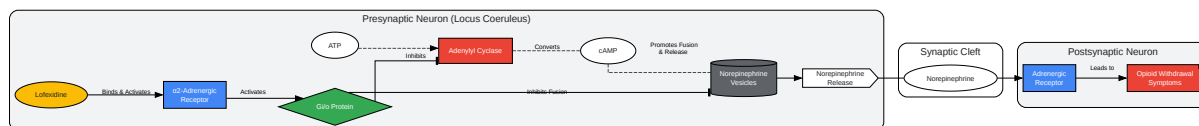
Mechanism of Action and Signaling Pathway

Lofexidine is a selective agonist for the α 2A-adrenergic receptor subtype.[4] Its primary site of action is the locus coeruleus, a region in the brainstem with a high density of noradrenergic neurons.[5] During opioid withdrawal, these neurons become hyperactive, leading to a surge in norepinephrine release and the subsequent physiological and psychological symptoms.[5]

Lofexidine mitigates these symptoms by binding to and activating presynaptic α 2-adrenergic autoreceptors. This activation inhibits the adenylyl cyclase pathway, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] The reduction in cAMP has two main downstream effects:

- **Inhibition of Norepinephrine Release:** The primary mechanism is the reduction of norepinephrine release from the presynaptic neuron, which directly counteracts the noradrenergic hyperactivity of opioid withdrawal.[5]
- **Neuronal Hyperpolarization:** The activation of α 2-adrenergic receptors can also lead to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which further suppresses neuronal firing.[4]

Interestingly, unlike clonidine, another α 2-adrenergic agonist, lofexidine also exhibits moderate agonist activity at serotonin 5-HT_{1A} receptors, which may contribute to its anxiolytic effects during opioid withdrawal.[6][7]



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Caption: Lofexidine's signaling pathway in a presynaptic neuron.

Quantitative Data

Pharmacokinetic Parameters of Lofexidine

The following table summarizes the pharmacokinetic parameters of lofexidine in healthy volunteers and opiate-dependent patients.

Parameter	Healthy Volunteers (Single Dose)	Opiate-Dependent Patients (Steady State)	Reference
Dose	1.2 mg / 2.0 mg	3.2 mg/day (divided doses)	[1][8]
C _{max} (ng/L)	1755 / 2795	3242 ± 917	[1][8]
T _{max} (h)	~3	Not Reported	[1][2]
Elimination Half-Life (h)	~11	Not Reported	[1][2]
AUC _{0-∞} (ng·h/L)	Proportional to dose	Not Reported	[1]
Elimination Rate Constant (h ⁻¹)	0.063 / 0.065	Not Reported	[1]

Receptor Binding Affinity of Lofexidine

Lofexidine demonstrates high affinity for α 2-adrenergic receptors and moderate affinity for other receptors.

Receptor	Binding Affinity (pEC ₅₀)	Functional Activity	Reference
α 2A-Adrenergic Receptor	≥ 5 M	Agonist	[7]
α 2B-Adrenergic Receptor	≥ 5 M	Agonist	[7]
α 2C-Adrenergic Receptor	≥ 5 M	Agonist	[7]
α 1A-Adrenergic Receptor	≥ 5 M	Agonist	[7]
5-HT1A Receptor	≥ 5 M	Agonist	[7]
5-HT1B Receptor	≥ 5 M	Agonist	[7]
Dopamine D2S Receptor	≥ 5 M	Agonist	[7]

Experimental Protocols

Quantification of Lofexidine in Plasma by LC-MS/MS

This method is used for pharmacokinetic analysis of lofexidine.

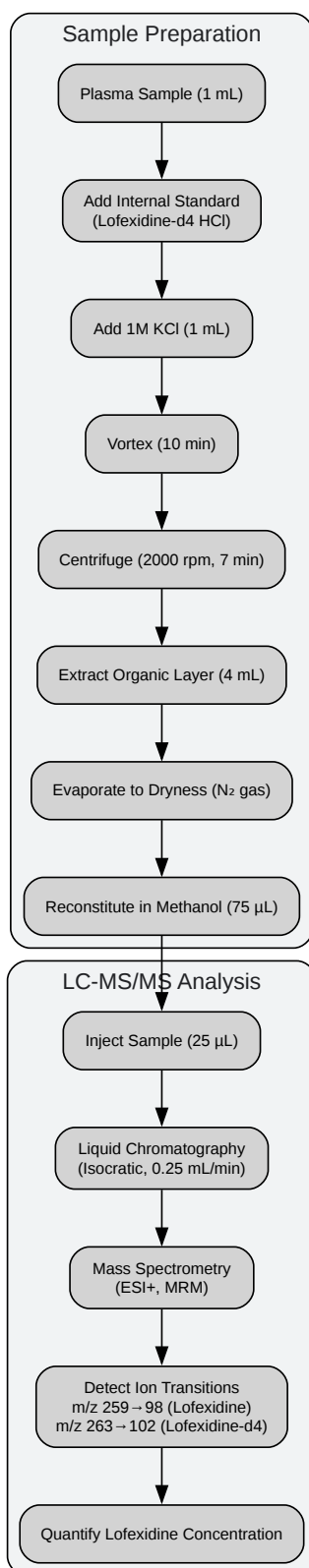
1. Sample Preparation:

- To 1 mL of plasma, add an internal standard (Lofexidine-d4 Hydrochloride).
- Add 1 mL of 1M potassium chloride solution.
- Vortex for 10 minutes and centrifuge at 2000 rpm for 7 minutes.

- Transfer 4 mL of the organic layer to a new tube.
- Evaporate to dryness under a stream of nitrogen gas at room temperature.
- Reconstitute the residue in 75 μ L of methanol.^[1]

2. LC-MS/MS Analysis:

- Liquid Chromatography:
 - Mobile Phase A: Water with 0.50 g ammonium acetate and 2.0 mL acetic acid per liter.
 - Mobile Phase B: Methanol.
 - Elution: Isocratic with 50:50 (v/v) mobile phase A and B.
 - Flow Rate: 0.25 mL/min.
 - Injection Volume: 25 μ L.
 - Run Time: 6 minutes.^[1]
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - Ion Transitions:
 - Lofexidine: m/z 259 \rightarrow 98
 - Lofexidine-d4 (Internal Standard): m/z 263 \rightarrow 102^{[1][2]}



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Caption: Workflow for LC-MS/MS analysis of lofexidine in plasma.

Assessment of Opioid Withdrawal: Modified Himmelsbach Opiate Withdrawal Scale (MHOWS)

The MHOWS is an observer-rated scale used to assess the severity of opioid withdrawal symptoms in clinical trials.^[9]

Procedure: An observer rates the presence and severity of seven signs on a 3-point scale (0 = none, 1 = mild, 2 = moderate/severe). The individual scores are summed to produce a total score.

Signs Assessed:

- Yawning
- Lacrimation (tearing)
- Rhinorrhea (runny nose)
- Perspiration
- Gooseflesh (piloerection)
- Bowel sounds (assessed with a stethoscope)
- Restlessness^[9]

Conclusion

Lofexidine-d4 Hydrochloride is an essential tool for the accurate quantification of lofexidine in biological matrices. Understanding the mechanism of action, signaling pathways, and relevant experimental protocols for lofexidine is crucial for researchers and drug development professionals working in the field of opioid use disorder and related areas. This guide provides a foundational overview of these key technical aspects.

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References

- 1. 2024.sci-hub.red [2024.sci-hub.red]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics of lofexidine, the alpha 2-adrenergic receptor agonist, in opiate addicts plasma using a highly sensitive liquid chromatography tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Lofexidine | C₁₁H₁₂Cl₂N₂O | CID 30668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differences in the Receptor Binding Profile of Lofexidine Compared to Clonidine [scirp.org]
- 8. apexbt.com [apexbt.com]
- 9. Modified Himmelsbach Opiate Withdrawal Scale | NIDA Data Share [datashare.nida.nih.gov]
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